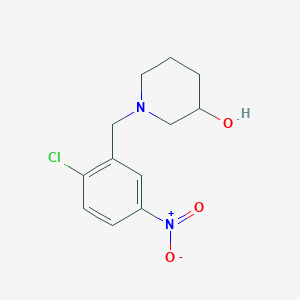
2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one, also known as ANIT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ANIT has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one works by reacting with thiol groups in proteins, forming a stable adduct. This reaction can lead to changes in the conformation and activity of the protein, which can be used to study its function. 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been found to inhibit the activity of certain enzymes, including proteases and phosphatases.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of intracellular signaling pathways. 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One of the main advantages of 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is its versatility as a tool for investigating various biological processes. 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one can be used to study the function of proteins, enzymes, and intracellular signaling pathways, making it a valuable tool for researchers in a range of fields. However, 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research on 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of new fluorescent probes based on 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one, which could be used to study the function of other biomolecules, such as lipids and carbohydrates. Another area of interest is the development of new 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one derivatives with improved properties, such as increased selectivity or reduced toxicity. Overall, 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is a valuable tool for scientific research with many potential applications and future directions for investigation.
合成法
2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-mercapto-1,3-thiazole with 2-nitrobenzaldehyde in the presence of an acid catalyst, followed by the addition of allyl bromide. The resulting product is then purified using column chromatography to obtain pure 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one.
科学的研究の応用
2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been used extensively in scientific research as a tool for investigating various biological processes. One of the most common applications of 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is its use as a fluorescent probe for detecting thiol groups in proteins. 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been used to study the mechanism of action of various enzymes, including proteases and phosphatases.
特性
IUPAC Name |
(4Z)-4-[(2-nitrophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c1-2-7-19-13-14-10(12(16)20-13)8-9-5-3-4-6-11(9)15(17)18/h2-6,8H,1,7H2/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZUMZGOVUBZSA-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)


![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)


